1-Bromo-4-butoxybenzene synthesis from 4-bromophenol
1-Bromo-4-butoxybenzene synthesis from 4-bromophenol
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-butoxybenzene from 4-Bromophenol (B116583)
Introduction
1-Bromo-4-butoxybenzene is a valuable aromatic ether compound utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. Its structure, featuring a bromo-functionalized aromatic ring and a butoxy chain, allows for diverse subsequent chemical modifications. The most common and efficient method for its preparation from 4-bromophenol is the Williamson ether synthesis. This reaction, first reported in 1850, remains a cornerstone of organic chemistry for the formation of ethers.[1][2]
This guide provides a comprehensive overview of the synthesis of 1-Bromo-4-butoxybenzene from 4-bromophenol, detailing the underlying reaction mechanism, experimental protocols, and characterization data. The primary method discussed is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] In this process, the hydroxyl proton of 4-bromophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This ion then attacks an electrophilic butyl halide, such as 1-bromobutane (B133212), to form the desired ether product.
Reaction Pathway and Mechanism
The synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds in two main stages:
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Deprotonation: 4-bromophenol, a weak acid, is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to generate the potassium or sodium 4-bromophenoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom.[3]
-
Nucleophilic Substitution (S_N2): The resulting 4-bromophenoxide ion acts as a potent nucleophile and attacks the primary alkyl halide, 1-bromobutane, at the carbon atom bonded to the bromine. This occurs via a concerted S_N2 mechanism, where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken.[1][2] Primary alkyl halides are preferred for this reaction as secondary and tertiary halides tend to undergo elimination as a competing side reaction.[1]
Caption: General reaction pathway for the Williamson ether synthesis of 1-Bromo-4-butoxybenzene.
Data Presentation
Quantitative data for the reagents and typical reaction conditions are summarized below for easy reference and comparison.
Table 1: Reagent Physical and Chemical Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.840 | 66.4 | 236 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 1.276 | -112 | 101-102 |
| Potassium Hydroxide | KOH | 56.11 | 2.044 | 360 | 1327 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.039 | 103 | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | 0.713 | -116 | 34.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 | -61 | 153 |
| 1-Bromo-4-butoxybenzene | C₁₀H₁₃BrO | 229.11 | - | - | 265-267 |
Data compiled from references[4][5][6][7].
Table 2: Summary of Reported Reaction Conditions
| Base | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Potassium Hydroxide (25% aq.) | - | TBAB | Reflux (Microwave) | 10 min | Not specified | [4][8] |
| Sodium Hydroxide | Ethanol | None | Reflux (78°C) | 50 min | Not specified | [5] |
| Potassium Carbonate | DMF | None | 90 | Not specified | 83 | [9] |
Table 3: Spectroscopic Data for 1-Bromo-4-butoxybenzene
| Technique | Data |
| ¹H NMR | δ (ppm): ~7.35 (d, 2H, Ar-H), ~6.75 (d, 2H, Ar-H), ~3.90 (t, 2H, -OCH₂-), ~1.75 (m, 2H, -OCH₂CH₂-), ~1.50 (m, 2H, -CH₂CH₃), ~0.95 (t, 3H, -CH₃). |
| ¹³C NMR | δ (ppm): ~158 (C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (C-Br), ~68 (-OCH₂-), ~31 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~14 (-CH₃). |
| IR (cm⁻¹) | ~2950-2870 (C-H stretch, alkyl), ~1590, 1490 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1030 (C-Br stretch). |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. Data is inferred from typical values and related compounds.[10][11]
Experimental Protocol
This protocol is a representative procedure adapted from microwave-assisted Williamson ether synthesis methods, which offer rapid and efficient reaction conditions.[4][8]
Materials and Equipment:
-
4-Bromophenol
-
1-Bromobutane
-
Potassium hydroxide (KOH), 25% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether
-
Distilled water
-
5% aqueous KOH solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave synthesis reactor with Teflon vessels
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Phenoxide Solution: In a beaker, dissolve 4-bromophenol (e.g., 1.0 eq) in a 25% aqueous solution of potassium hydroxide (e.g., 1.5 eq). Stir the mixture until the 4-bromophenol is completely dissolved, forming the potassium 4-bromophenoxide solution.
-
Reaction Setup: To a microwave reaction vessel, add the prepared phenoxide solution. Subsequently, add tetrabutylammonium bromide (TBAB, e.g., 0.1 eq), which acts as a phase-transfer catalyst, followed by 1-bromobutane (e.g., 1.2 eq).[4] Add a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for approximately 10-15 minutes with stirring. Monitor the reaction pressure to ensure it remains within safe limits.
-
Work-up and Extraction: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add 15 mL of distilled water and 15 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.[4]
-
Separation and Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with 15 mL of 5% aqueous KOH solution (to remove any unreacted phenol) and then with 15 mL of distilled water.[4]
-
Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification and Characterization: The resulting crude product, 1-Bromo-4-butoxybenzene, can be purified further by column chromatography on silica (B1680970) gel if necessary. Characterize the final product using NMR and IR spectroscopy to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-Bromo-4-butoxybenzene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Butoxybromobenzene | C10H13BrO | CID 142395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-bromo-4-(3-methylbutoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR [m.chemicalbook.com]
- 11. Solved Please help me to match the peaks to individual | Chegg.com [chegg.com]
